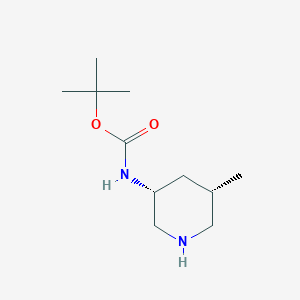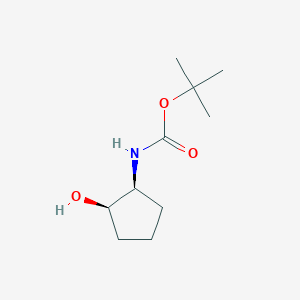
2-Chloro-5,7-dimethylquinoline-3-carbonitrile
Übersicht
Beschreibung
2-Chloro-5,7-dimethylquinoline-3-carbonitrile is a unique chemical compound with the empirical formula C12H9ClN2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 216.67 .
Molecular Structure Analysis
The SMILES string of the compound isCc1cc(C)c2cc(C#N)c(Cl)nc2c1 . This provides a way to represent the structure of the chemical in text format. The InChI key, which is another method to represent the chemical structure in text, is GPSMXYFOSPFFEJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid compound . The flash point is not applicable, indicating that it does not have a temperature at which it can ignite in air .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2-Chloro-5,7-dimethylquinoline-3-carbonitrile and its derivatives are significant in various synthetic methods and chemical reactions. These compounds are used in producing biologically active compounds through different types of chemical reactions. The reactions typically involve manipulating the chloro and cyano substituents, which are key functional groups in these molecules (Mekheimer et al., 2019).
Biological Activity
Studies have shown that reactions of this compound with various reagents like hydrazine hydrate and hydroxylamine can lead to the formation of derivatives with significant biological activities. These derivatives include pyrazolo, isoxazolo, and pyridoquinazoline, which have potential applications in medicinal chemistry (Yassin, 2009).
Antimicrobial and Antitumor Activities
The synthesis of tetrahydropyrimidoquinoline derivatives from compounds related to this compound has been reported. These compounds are studied for their reactivity and have shown promising antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006). Additionally, derivatives of similar compounds have been studied for their in vitro cytotoxicity against various cancer cell lines, suggesting potential antitumor applications (Mansour et al., 2013).
Optoelectronic and Nonlinear Properties
Research has been conducted on the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are structurally related to this compound. These studies provide insights into the electronic and optical properties of these compounds, suggesting their potential in multifunctional material applications (Irfan et al., 2020).
Corrosion Inhibition
Novel quinoline derivatives, including those related to this compound, have been studied as green corrosion inhibitors for metals in acidic mediums. These studies encompass various analytical techniques, including electrochemical and surface analysis, indicating the efficacy of these compounds in corrosion protection (Singh et al., 2016).
Safety and Hazards
This compound has been classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The hazard statements include H301, and the precautionary statements include P301 + P310 . It falls under storage class code 6.1D, which is for non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .
Eigenschaften
IUPAC Name |
2-chloro-5,7-dimethylquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-8(2)10-5-9(6-14)12(13)15-11(10)4-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSMXYFOSPFFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588988 | |
| Record name | 2-Chloro-5,7-dimethylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917747-10-5 | |
| Record name | 2-Chloro-5,7-dimethylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 917747-10-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















